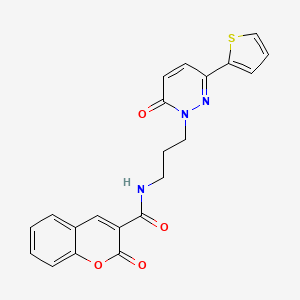

2-oxo-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a chromene carboxamide core linked via a propyl chain to a pyridazinyl moiety substituted with a thiophen-2-yl group. The chromene scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and anticancer contexts, while the pyridazine-thiophene combination may enhance binding affinity to enzymatic targets due to its electron-rich aromatic systems . The carboxamide group facilitates hydrogen bonding, a critical feature for protease or kinase inhibition .

Properties

IUPAC Name |

2-oxo-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c25-19-9-8-16(18-7-3-12-29-18)23-24(19)11-4-10-22-20(26)15-13-14-5-1-2-6-17(14)28-21(15)27/h1-3,5-9,12-13H,4,10-11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXVNQQMGWVSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-oxo-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structural composition, including a chromene core, pyridazinone, and thiophene moieties. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on available research findings.

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C21H17N3O4S

- Molecular Weight : 407.4 g/mol

- CAS Number : 1021252-69-6

The structure features:

- A chromene core , known for various biological activities.

- A pyridazinone ring , which contributes to its pharmacological properties.

- A thiophene moiety , enhancing its electronic properties and reactivity.

Biological Activity Overview

The biological activity of this compound has been largely inferred from its structural components and related compounds. The presence of multiple functional groups suggests potential interactions with various biological targets.

- Enzyme Inhibition : Preliminary studies indicate that the compound may exhibit inhibitory effects on specific enzymes, similar to other compounds with chromene or pyridazinone structures. For example, compounds with similar structures have shown inhibition of α-amylase, which is crucial for carbohydrate metabolism.

- Antimicrobial Properties : Compounds containing thiophene and pyridazine rings have demonstrated antimicrobial activity against various pathogens. The unique combination of these rings in the studied compound may enhance its antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Cellular Interactions : The chromene core is known for its ability to interact with G protein-coupled receptors (GPCRs), potentially leading to downstream signaling pathways that affect cellular functions . This interaction could play a role in modulating inflammatory responses or cellular proliferation.

Case Study 1: Antimicrobial Evaluation

In vitro studies on related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, derivatives of thiophene-pyridazine combinations were tested for their antibacterial activity using the agar disc-diffusion method, revealing significant inhibition zones at concentrations as low as 1 mM .

Case Study 2: Structure-Activity Relationship (SAR)

Computational modeling has been employed to predict the biological activity of this compound. SAR studies suggest that modifications in the thiophene or pyridazine components could enhance its binding affinity to target proteins, thus optimizing its therapeutic potential .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Similarities | Unique Features | Biological Activity |

|---|---|---|---|

| 6-Thiophenylpyridazinone | Contains pyridazine and thiophene rings | Lacks chromene core | Moderate antibacterial activity |

| Acetylsalicylic Acid (Aspirin) | Contains acetyl and carboxylic acid groups | Known anti-inflammatory properties | Strong anti-inflammatory effects |

| 3-(Thiophen-2-yl)propanoic acid | Similar thiophene structure | Simpler aliphatic chain | Limited biological data available |

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of chromene compounds can exhibit anticancer properties. A study demonstrated that chromene derivatives, including those similar to the target compound, inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| Chromene A | Breast Cancer | Apoptosis induction | |

| Chromene B | Lung Cancer | Cell cycle arrest | |

| Target Compound | Various | Unknown |

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Compounds containing thiophene and pyridazine moieties have been shown to possess anti-inflammatory effects.

Case Study: Inhibition of Inflammatory Pathways

A study highlighted that certain pyridazine derivatives reduced inflammation by inhibiting pro-inflammatory cytokines in vitro, suggesting that our target compound could have similar effects .

Table 2: Anti-inflammatory Effects of Pyridazine Derivatives

| Compound Name | Inflammation Model | Effect Observed | Reference |

|---|---|---|---|

| Pyridazine A | LPS-induced model | Reduced TNF-alpha levels | |

| Target Compound | TBD | TBD |

Material Science

The structural characteristics of the compound also lend it potential applications in material science, particularly in the development of organic semiconductors.

Case Study: Organic Electronics

Research has focused on using chromene-based compounds in organic light-emitting diodes (OLEDs). The incorporation of thiophene groups enhances electron mobility, making these compounds suitable for electronic applications.

Table 3: Electronic Properties of Chromene-based Materials

| Material Type | Application | Key Property | Reference |

|---|---|---|---|

| OLEDs | Display technology | High electron mobility | |

| Organic Solar Cells | Renewable energy | Efficient light absorption |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

Structural Diversity: The target compound uniquely combines pyridazinone and thiophene, whereas analogs feature thiazolidinone () or azepane () rings. Thiophene substitution is shared with –4 and 6, suggesting a role in modulating lipophilicity or π-π interactions . The peptidomimetic aldehyde in highlights the importance of stereochemistry (S-configuration) and peptide-like motifs for selective enzyme targeting .

Synthetic Strategies: Microwave-assisted synthesis () enables rapid cyclization for thiazolidinone derivatives, while Ni/photoredox methods () facilitate C–SO bond formation in sulfonates. The absence of explicit synthesis data for the target compound suggests opportunities for methodological innovation.

Biological Implications: The carboxamide group is conserved across all compounds, underscoring its role in hydrogen-bond-driven target engagement. Thiophene and pyridazine in the target may enhance selectivity for kinases (e.g., MAPK or CDK families) compared to thienopyrimidinone () or sulfonamide () analogs.

Research Findings and Implications

- Structure-Activity Relationships (SAR): Substitution at the pyridazine ring (e.g., thiophen-2-yl vs. Propyl linkers (target compound, ) may improve conformational flexibility compared to rigid peptidomimetic backbones ().

- Gaps in Evidence: No direct biological data for the target compound are provided. Comparative solubility and pharmacokinetic data are absent but critical for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.